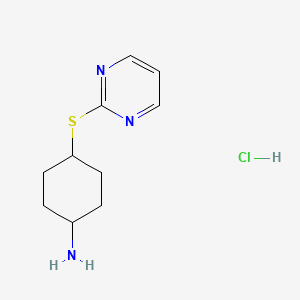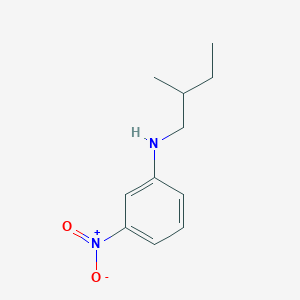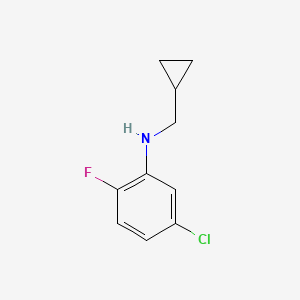
4-(Pyrimidin-2-ylsulfanyl)cyclohexan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyrimidin-2-ylsulfanyl)cyclohexan-1-amine hydrochloride is a chemical compound that features a pyrimidine ring attached to a cyclohexane ring via a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-ylsulfanyl)cyclohexan-1-amine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the reaction of amidines with ketones or aldehydes in the presence of catalysts such as copper or zinc.
Attachment of the Sulfur Atom: The sulfur atom is introduced by reacting the pyrimidine derivative with a thiol compound under appropriate conditions.
Cyclohexane Ring Formation: The cyclohexane ring is then attached to the sulfur atom through a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: Finally, the amine group is protonated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-(Pyrimidin-2-ylsulfanyl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various alkylated or acylated derivatives.
科学的研究の応用
4-(Pyrimidin-2-ylsulfanyl)cyclohexan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Pharmaceutical Testing: It serves as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods.
作用機序
The mechanism of action of 4-(Pyrimidin-2-ylsulfanyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-(Pyridin-2-ylsulfanyl)cyclohexan-1-amine hydrochloride
- 4-(Pyrimidin-2-ylsulfanyl)cyclohexan-1-amine
Uniqueness
4-(Pyrimidin-2-ylsulfanyl)cyclohexan-1-amine hydrochloride is unique due to the presence of the pyrimidine ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds, such as those with a pyridine ring, which may have different reactivity and biological activity .
特性
分子式 |
C10H16ClN3S |
|---|---|
分子量 |
245.77 g/mol |
IUPAC名 |
4-pyrimidin-2-ylsulfanylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15N3S.ClH/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10;/h1,6-9H,2-5,11H2;1H |
InChIキー |
IYWQZXCHULMIMO-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1N)SC2=NC=CC=N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[3.1.1]heptan-2-amine](/img/structure/B13248100.png)
![4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine](/img/structure/B13248113.png)

![5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-(trifluoromethyl)hexanoic acid](/img/structure/B13248124.png)




![4-Amino-1-(butan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13248150.png)
![2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine](/img/structure/B13248157.png)
![1-methyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13248168.png)

![(2-Ethylbutyl)[2-(thiophen-2-YL)ethyl]amine](/img/structure/B13248187.png)

